molecular formula C16H22N2O2 B5872334 N-cyclohexyl-4-(propanoylamino)benzamide

N-cyclohexyl-4-(propanoylamino)benzamide

Cat. No.: B5872334
M. Wt: 274.36 g/mol
InChI Key: DTTOTEGIRAZPPR-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(propanoylamino)benzamide is a compound belonging to the benzamide class of chemicals Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(propanoylamino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. These reactions are typically conducted at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(propanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, transition metal catalysts, and strong bases like lithium diisopropylamide (LDA) . The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, direct alkylation of N,N-dialkyl benzamides with methyl sulfides can yield α-sulfenylated ketones .

Scientific Research Applications

N-cyclohexyl-4-(propanoylamino)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(propanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The stability and planarity of the amide group, originating from resonance stability, play a crucial role in its function . The compound’s effects are mediated through its interactions with proteins, enzymes, and other biomolecules, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4-(propanoylamino)benzamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to other benzamide derivatives, it may exhibit different biological activities and industrial applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-cyclohexyl-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-15(19)17-14-10-8-12(9-11-14)16(20)18-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTOTEGIRAZPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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